molecular formula C6H9Cl2NS B1376550 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride CAS No. 1423025-02-8

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride

Cat. No.: B1376550
CAS No.: 1423025-02-8
M. Wt: 198.11 g/mol
InChI Key: HLVNFAGOPQCHDO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and two methyl groups attached to the thiazole ring, along with a hydrochloride salt form. It is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Safety and Hazards

“4-(Chloromethyl)pyridine hydrochloride” is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It may be corrosive to metals . It should be handled with personal protective equipment and avoid contact with skin, eyes, and clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 2,5-dimethyl-1,3-thiazole. One common method includes the reaction of 2,5-dimethyl-1,3-thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . The reaction proceeds smoothly to yield the desired chloromethylated product, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)pyridine hydrochloride
  • 4-(Chloromethyl)benzene hydrochloride
  • 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride

Comparison

4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride is unique due to the presence of both methyl groups on the thiazole ring, which can influence its reactivity and steric properties. Compared to 4-(Chloromethyl)pyridine hydrochloride, it has a sulfur atom in the ring, which can affect its electronic properties and reactivity. The presence of the additional methyl group distinguishes it from 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride, potentially leading to different chemical behavior and applications.

Properties

IUPAC Name

4-(chloromethyl)-2,5-dimethyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)8-5(2)9-4;/h3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVNFAGOPQCHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-02-8
Record name 4-(chloromethyl)-2,5-dimethyl-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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